An In-depth Technical Guide to 4-Nitrophenethyl Alcohol: Properties, Synthesis, and Applications in Drug Development
An In-depth Technical Guide to 4-Nitrophenethyl Alcohol: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitrophenethyl alcohol (CAS No. 100-27-6), a key synthetic intermediate in pharmaceutical research. This document details its chemical and physical properties, outlines experimental protocols for its synthesis and application, and explores its role in the development of novel therapeutics, particularly as a precursor to allosteric modulators of the Cannabinoid Receptor 1 (CB1).
Core Properties of 4-Nitrophenethyl Alcohol
4-Nitrophenethyl alcohol, also known by its IUPAC name 2-(4-nitrophenyl)ethanol, is a yellow to orange crystalline solid.[1] Its chemical structure, featuring a nitro group on the phenyl ring, makes it a versatile building block in organic synthesis.
Physicochemical and Spectroscopic Data
The key quantitative properties of 4-Nitrophenethyl alcohol are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 100-27-6 | [1][2][3][4] |
| Molecular Formula | C₈H₉NO₃ | [1][2][4] |
| Molecular Weight | 167.16 g/mol | [3][4] |
| Appearance | Yellow to orange crystalline powder/solid | [1] |
| Melting Point | 59-62 °C | [1][5] |
| Boiling Point | 301.8 °C at 760 mmHg; 177 °C at 16 mmHg | [1][5] |
| Density | ~1.27 g/cm³ | [1] |
| Flash Point | 144.5 °C | [1] |
| Solubility | Soluble in chloroform, methanol; slightly soluble in water (<0.01 g/100 mL at 18°C) | [1] |
| ¹H NMR Chemical Shifts (ppm) | 8.14 (d), 7.41 (d), 3.91 (t), 2.97 (t) | [6] |
| LogP | 1.65 | [1] |
Applications in Drug Discovery and Development
4-Nitrophenethyl alcohol serves as a crucial starting material in the synthesis of various compounds with significant therapeutic potential.
Allosteric Modulators of the CB1 Receptor
A primary application of 4-Nitrophenethyl alcohol is in the synthesis of N-phenylethylindole carboxamides. These compounds have been investigated as allosteric modulators of the Cannabinoid Receptor 1 (CB1).[7] Allosteric modulators offer a nuanced approach to receptor modulation compared to traditional agonists or antagonists, potentially leading to safer and more effective therapeutics.
Synthesis of Modified Oligonucleotides
The 4-nitrophenylethyl (NPE) group, derived from 4-Nitrophenethyl alcohol, is utilized as a protecting group in solid-phase oligonucleotide synthesis. It is particularly useful for protecting the O⁶ position of guanosine and the O⁴ position of uridine and thymidine. The NPE group is stable during the synthesis cycles and can be removed under specific conditions, making it a valuable tool in the creation of modified nucleic acids for research and therapeutic applications.
Signaling Pathways of the Cannabinoid Receptor 1 (CB1)
The CB1 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the brain. Its signaling cascade is complex and can be modulated by allosteric ligands derived from 4-Nitrophenethyl alcohol. The diagram below illustrates the canonical CB1 signaling pathway.
Caption: Canonical CB1 Receptor Signaling Pathway.
Experimental Protocols
The following sections provide representative methodologies for the synthesis of 4-Nitrophenethyl alcohol and its subsequent application. These protocols are derived from established chemical principles and may require optimization for specific laboratory conditions.
Synthesis of 4-Nitrophenethyl Alcohol
A common route for the synthesis of 4-Nitrophenethyl alcohol is the reduction of a corresponding carboxylic acid or its ester. The following workflow outlines the synthesis from 4-nitrophenylacetic acid.
Caption: General workflow for the synthesis of 4-Nitrophenethyl alcohol.
Methodology:
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Reaction Setup: To a solution of 4-nitrophenylacetic acid in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent like borane-THF complex is added dropwise at a controlled temperature (e.g., 0 °C).
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Reaction Progression: The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Quenching and Work-up: The reaction is carefully quenched by the slow addition of methanol or water. The solvent is then removed under reduced pressure.
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Extraction: The residue is redissolved in an organic solvent such as ethyl acetate and washed sequentially with a mild aqueous acid, a saturated solution of sodium bicarbonate, and brine.
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Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Nitrophenethyl alcohol.
Application in Solid-Phase Oligonucleotide Synthesis
The 4-nitrophenylethyl (NPE) group can be used as a protecting group for nucleobases in automated solid-phase oligonucleotide synthesis. The general logic for incorporating and later removing this protecting group is outlined below.
Caption: Logical workflow for using NPE protecting groups in oligonucleotide synthesis.
Methodology:
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Phosphoramidite Preparation: The hydroxyl group of 4-Nitrophenethyl alcohol is first converted to a phosphoramidite. This reagent is then used to protect the desired position on the nucleoside (e.g., O⁶ of guanosine).
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Solid-Phase Synthesis: The NPE-protected nucleoside phosphoramidite is incorporated into the growing oligonucleotide chain on a solid support using a standard automated DNA/RNA synthesizer. The synthesis cycle involves:
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Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group.
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Coupling: Addition of the next phosphoramidite.
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Capping: Acetylation of unreacted 5'-hydroxyl groups.
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Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.
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-
Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support. The NPE protecting groups are typically removed using a strong, non-nucleophilic base such as 1,8-diazabicycloundec-7-ene (DBU) in an organic solvent. This is followed by the removal of other protecting groups.
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Purification: The crude oligonucleotide is purified using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).
Conclusion
4-Nitrophenethyl alcohol is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmacologically active compounds and complex biomolecules. Its utility in creating allosteric modulators for the CB1 receptor and in the synthesis of modified oligonucleotides underscores its importance in modern drug discovery and development. The methodologies and data presented in this guide are intended to support researchers in the effective utilization of this compound in their scientific endeavors.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. atdbio.com [atdbio.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Protecting Groups in Oligonucleotide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
